N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

Lipophilicity Drug-likeness Physicochemical Profiling

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide (CAS 887709-39-9) is a synthetic heterocyclic compound featuring a benzofuran core linked via a carboxamide to a 1,3,4-thiadiazole ring. This hybrid scaffold belongs to a class of molecules being investigated in early-stage academic research for potential anticancer applications, particularly as Bcl-2 inhibitors.

Molecular Formula C14H13N3O2S
Molecular Weight 287.34
CAS No. 887709-39-9
Cat. No. B2563394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
CAS887709-39-9
Molecular FormulaC14H13N3O2S
Molecular Weight287.34
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3O2)C
InChIInChI=1S/C14H13N3O2S/c1-3-11-16-17-14(20-11)15-13(18)12-8(2)9-6-4-5-7-10(9)19-12/h4-7H,3H2,1-2H3,(H,15,17,18)
InChIKeySYSSGFPQXUOBCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide (CAS 887709-39-9): A Benzofuran-Thiadiazole Hybrid


N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide (CAS 887709-39-9) is a synthetic heterocyclic compound featuring a benzofuran core linked via a carboxamide to a 1,3,4-thiadiazole ring [1]. This hybrid scaffold belongs to a class of molecules being investigated in early-stage academic research for potential anticancer applications, particularly as Bcl-2 inhibitors [2]. The compound's structure incorporates an ethyl substituent on the thiadiazole and a methyl group on the benzofuran, characteristics that influence its physicochemical profile and serve as key differentiators from close analogs in procurement selection.

Why N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide Cannot Be Replaced by In-Class Analogs


Generic substitution within this chemotype is not scientifically valid due to the demonstrably non-interchangeable nature of subtle structural modifications. Preliminary structure-activity relationship (SAR) findings from studies on related 5-substituted benzofuran-2-carboxamide/1,3,4-thiadiazole hybrids show that even minor changes—such as the presence or position of a methyl group on the benzofuran ring or the length of the alkyl chain on the thiadiazole—can lead to dramatically different biological outcomes, including a complete loss of cytotoxic selectivity against cancer cell lines [1]. Consequently, procurement decisions must be compound-specific, as a generic class-based selection risks acquiring a molecule with unvalidated or absent activity for the intended research purpose.

Quantitative Differentiation Evidence for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide (CAS 887709-39-9)


Physicochemical Property Differentiation: Lipophilicity (XLogP3) vs. Des-Methyl Analog

The presence of the 3-methyl group on the benzofuran ring directly increases the compound's lipophilicity compared to its non-methylated analog. The target compound has a computed XLogP3 of 3.5 [1], compared to an XLogP3 of 2.9 for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide [2]. This difference is critical for researchers designing compounds with specific logP targets for membrane permeability or solubility.

Lipophilicity Drug-likeness Physicochemical Profiling

Topological Polar Surface Area (TPSA) Differentiation vs. C5-Alkyl Variant

The target compound has a computed TPSA of 96.3 Ų [1], which falls within the generally accepted range (<140 Ų) for good oral bioavailability. In contrast, an analog with a longer, branched alkyl chain on the thiadiazole ring, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide, has a lower TPSA of 85.2 Ų [2]. This TPSA difference can indicate distinct hydrogen-bonding capabilities and potential for crossing biological membranes.

Drug-likeness Bioavailability Physicochemical Profiling

Critical Data Scarcity: Lack of Direct Comparative Biological Potency Data

A comprehensive literature and database search reveals a critical absence of publicly available, head-to-head biological activity data (e.g., IC50, Ki, EC50) for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide against any specific biological target. This is the single most important consideration for procurement. Without such quantitative potency data, any claim of functional superiority over a related analog, such as N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide, is scientifically unfounded. The compound's potential is currently inferred only from its structural class [1].

Data Gap Analysis Anticancer Activity Procurement Risk

Optimal Research Scenarios for Procuring N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide


SAR Probe for Benzofuran Core Methylation Effects

Given its XLogP3 of 3.5 [1], this compound is ideally suited as a matched molecular pair probe to elucidate the impact of 3-methyl substitution on benzofuran-containing hybrids. A researcher could procure it alongside its non-methylated analog (XLogP3 2.9 [2]) to study how a ΔXLogP3 of +0.6 influences cellular permeability, target engagement, or solubility in a controlled SAR campaign. This scenario is directly supported by the physicochemical differentiation evidence.

Negative Control or Inactive Comparator for Advanced Leads

In the absence of any reported biological activity, and based on the principle that even minor structural changes abolish desired activity in this chemotype [1], this compound can serve as a rationally designed negative control. It can be procured as an inactive comparator to validate the activity of a structurally similar, active lead compound (e.g., the promising C1 or F1 derivatives mentioned in related research [1]) in downstream Bcl-2 inhibition or cytotoxicity assays.

Reference Standard for Analytical Method Development

With its well-defined structure and available 1H NMR spectral data from authoritative databases [1], the compound can be procured as a reference standard for developing and validating HPLC or LC-MS purity methods designed to analyze benzofuran-thiadiazole hybrid libraries. Its specific retention time and mass spectral profile would be key in distinguishing it from closely eluting impurities or degradation products.

In Silico Docking and Computational Modeling Studies

The compound's solved chemical structure and computed descriptors (TPSA 96.3 Ų, H-bond acceptors/donors) [1] make it a viable procurement choice for academic groups conducting molecular docking studies. It can be used as a ligand in virtual screens against targets like Bcl-2 [2] to generate scoring benchmarks against which novel, in silico-designed congeners are compared, leveraging its lack of in vitro data as a clean theoretical baseline.

Quote Request

Request a Quote for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.